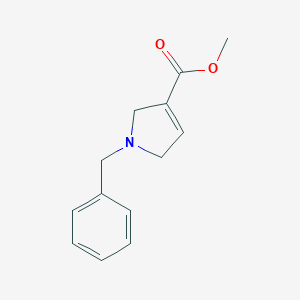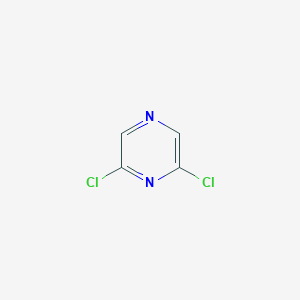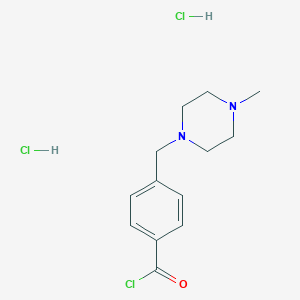
1,2-Bis(DI-tert-butylphosphino)ethane
Overview
Description
1,2-Bis(DI-tert-butylphosphino)ethane is a bidentate phosphine ligand known for its steric bulk and strong electron-donating properties. This compound is widely used in coordination chemistry and catalysis due to its ability to stabilize metal centers and facilitate various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(DI-tert-butylphosphino)ethane can be synthesized through the reaction of tert-butylphosphine with 1,2-dichloroethane. The reaction typically involves the use of a strong base such as sodium hydride to deprotonate the phosphine, followed by nucleophilic substitution with 1,2-dichloroethane. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(DI-tert-butylphosphino)ethane undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can participate in reduction reactions, often in the presence of metal catalysts.
Substitution: The ligand can undergo substitution reactions where the phosphine groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, air, or other oxidizing agents.
Reduction: Metal catalysts such as palladium or nickel.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced metal complexes.
Substitution: Substituted phosphine ligands.
Scientific Research Applications
1,2-Bis(DI-tert-butylphosphino)ethane has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes and facilitate catalytic reactions.
Biology: Employed in the synthesis of bioactive metal complexes for potential therapeutic applications.
Medicine: Investigated for its role in the development of metal-based drugs and diagnostic agents.
Industry: Utilized in industrial catalysis for processes such as hydrogenation, hydroformylation, and carbonylation.
Mechanism of Action
The mechanism of action of 1,2-Bis(DI-tert-butylphosphino)ethane involves its coordination to metal centers through the phosphorus atoms. This coordination stabilizes the metal center and enhances its reactivity. The steric bulk of the tert-butyl groups provides additional stability and prevents unwanted side reactions. The ligand can also participate in electron transfer processes, facilitating various catalytic transformations.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: Another bidentate phosphine ligand with phenyl groups instead of tert-butyl groups.
1,2-Bis(diethylphosphino)ethane: A similar ligand with ethyl groups.
1,2-Bis(dimethylphosphino)ethane: A ligand with methyl groups.
Uniqueness
1,2-Bis(DI-tert-butylphosphino)ethane is unique due to its large steric bulk and strong electron-donating properties. These characteristics make it particularly effective in stabilizing metal centers and facilitating catalytic reactions. The tert-butyl groups provide additional stability and prevent unwanted side reactions, making it a valuable ligand in various chemical processes.
Properties
IUPAC Name |
ditert-butyl(2-ditert-butylphosphanylethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40P2/c1-15(2,3)19(16(4,5)6)13-14-20(17(7,8)9)18(10,11)12/h13-14H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVXFEZPEPOQRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


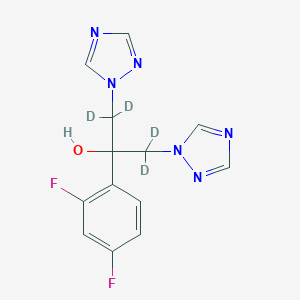

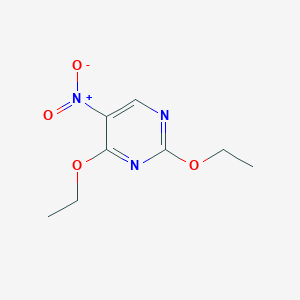
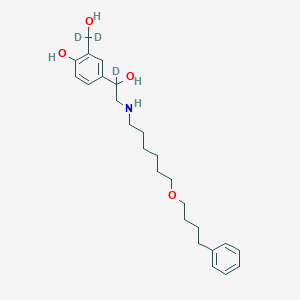
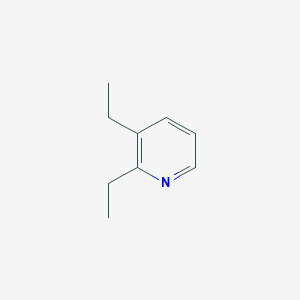
![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)
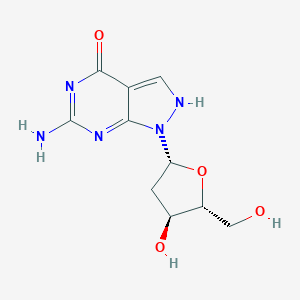
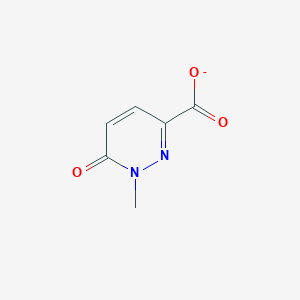
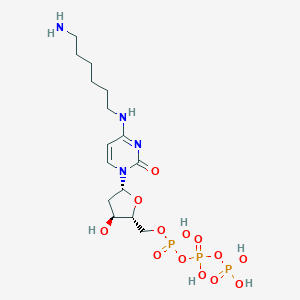
![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)
